7-hydroxyquinolin-2(1H)-one 7-hydroxyquinolin-2(1H)-one 7-hydroxyquinolin-2(1H)-one is a monohydroxyquinoline and a quinolone.
Brand Name: Vulcanchem
CAS No.: 70500-72-0
VCID: VC21340316
InChI: InChI=1S/C9H7NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1-5,11H,(H,10,12)
SMILES: C1=CC(=CC2=C1C=CC(=O)N2)O
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol

7-hydroxyquinolin-2(1H)-one

CAS No.: 70500-72-0

Cat. No.: VC21340316

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

7-hydroxyquinolin-2(1H)-one - 70500-72-0

CAS No. 70500-72-0
Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
IUPAC Name 7-hydroxy-1H-quinolin-2-one
Standard InChI InChI=1S/C9H7NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1-5,11H,(H,10,12)
Standard InChI Key DBSPUDKBNOZFMX-UHFFFAOYSA-N
SMILES C1=CC(=CC2=C1C=CC(=O)N2)O
Canonical SMILES C1=CC(=CC2=C1C=CC(=O)N2)O
Appearance Solid powder

Chemical Structure and Properties

7-Hydroxyquinolin-2(1H)-one, also known as 7-hydroxycarbostyril or quinoline-2,7-diol, is a quinoline derivative characterized by a hydroxyl group at the 7-position and a lactam functional group. The compound has demonstrated significant utility in pharmaceutical synthesis due to its unique chemical structure and reactivity profile.

Basic Information and Identifiers

The compound has well-defined chemical characteristics that facilitate its identification and utilization in various chemical processes. The table below summarizes the fundamental identification parameters:

ParameterValue
CAS Number70500-72-0
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
SMILES NotationC1=Cc2ccc(cc2NC1=O)O
InChIInChI=1S/C9H7NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1-5,11H,(H,10,12)
InChIKeyDBSPUDKBNOZFMX-UHFFFAOYSA-N

The molecule contains a bicyclic structure with a benzene ring fused to a pyridone ring, featuring a hydroxyl group at position 7 and a lactam functionality .

Physical and Chemical Properties

7-Hydroxyquinolin-2(1H)-one exhibits distinctive physical and chemical properties that influence its handling, storage, and application in synthetic processes. The following table presents the critical physical and chemical parameters:

PropertyValue
Physical FormSolid
ColorOff-White to Pale Yellow
Melting Point187-192°C
Boiling Point426.8±45.0°C (Predicted)
Density1.337±0.06 g/cm³ (Predicted)
pKa9.32±0.20 (Predicted)
Storage ConditionsInert atmosphere, Room Temperature

These physical properties highlight the compound's stability under standard laboratory conditions, making it suitable for various synthetic applications in pharmaceutical development .

Solubility Profile

Understanding the solubility characteristics of 7-hydroxyquinolin-2(1H)-one is crucial for developing effective synthetic methodologies and purification procedures. The compound demonstrates selective solubility in different solvents:

SolventSolubility
WaterInsoluble
DMSOSlightly soluble (may require sonication)
MethanolSlightly soluble (may require sonication)
EthanolLimited solubility (used in recrystallization)

This solubility profile influences the choice of reaction media and purification techniques in the synthesis of pharmaceutical intermediates containing this structure .

Synthesis Methodologies

The production of 7-hydroxyquinolin-2(1H)-one has been accomplished through various synthetic routes, with ongoing research focused on improving efficiency, reducing environmental impact, and increasing yield.

Traditional Synthesis Methods

Traditional approaches to synthesizing 7-hydroxyquinolin-2(1H)-one have primarily relied on Friedel-Crafts cyclization reactions:

Mayer's Method

An early synthesis method reported by Mayer et al. in 1927 involved heating a mixture of N-(3-hydroxyphenyl)-3-chloropropionamide (3-HPCA) with aluminum chloride (AlCl₃). This procedure produced a mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) and 5-hydroxy-3,4-dihydro-2(1H)-quinolinone (5-HQ), requiring additional purification steps to isolate the desired product .

Shigematsu's Method

In 1961, Shigematsu et al. modified the approach by heating a specific mixture of 3-HPCA, AlCl₃, KCl, and NaCl (in a ratio of 5:25:3:3) at 155-165°C for 1 hour. After cooling and quenching in cold water, this method yielded an improved ratio of the desired product .

Modern Synthetic Approaches

Recent advancements have focused on improving the synthesis process to enhance efficiency, reduce waste, and increase purity:

DDQ-Mediated Oxidation

A significant improvement in the synthesis of 7-hydroxyquinolin-2(1H)-one involves 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) mediated oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone in aqueous media. This approach starts with 3-hydroxy aniline as the primary substrate. The use of stoichiometric quantities of DDQ and THF provides a high yield of the target compound while reducing the consumption of organic solvents and minimizing by-product formation .

Improved Processes for 7-HQ Synthesis

Several enhanced methods for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ), a precursor to 7-hydroxyquinolin-2(1H)-one, have been developed:

  • Reaction of 3-MPCA with a Lewis acid in a high-boiling point solvent, improving mixing ability for large-scale preparations.

  • Reaction of 3-MPCA with a Lewis acid in the presence of a salt, enhancing the stirring capability of the reaction mixture.

  • Reaction of 3-MPCA with a Lewis acid in the melt state .

These improved methods yield highly pure 7-HQ (≥93% by HPLC), suitable for subsequent reactions without additional purification steps .

Comparative Analysis of Synthesis Methods

MethodStarting MaterialsKey ReagentsAdvantagesLimitations
Mayer's Method3-HPCAAlCl₃Historical significanceMixture of products, difficult scale-up
Shigematsu's Method3-HPCAAlCl₃, KCl, NaClImproved selectivityRequires high temperature
DDQ Oxidation7-hydroxy-1,2,3,4-tetrahydro-2-quinolinoneDDQ, THFReduced time cycle, lower cost, fewer by-productsRequires careful handling of DDQ
Improved 7-HQ Synthesis3-MPCALewis acid, high-boiling solventBetter mixing, scalableRequires specific reaction conditions

This comparative analysis highlights the evolution of synthetic approaches toward more efficient and environmentally sustainable methods for producing 7-hydroxyquinolin-2(1H)-one .

Applications in Pharmaceutical Synthesis

The primary significance of 7-hydroxyquinolin-2(1H)-one lies in its application as a key intermediate in the synthesis of important pharmaceutical compounds, particularly antipsychotic medications.

Role in Aripiprazole Synthesis

Aripiprazole (7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]-butoxy]-3,4-dihydro-2(1H)-quinolinone) is an important antipsychotic medication used in the treatment of schizophrenia. The synthesis of aripiprazole involves two primary steps:

  • Alkylation of the hydroxy group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) with 1,4-dibromobutane to obtain 7-(4-bromobutoxy)-3,4-dihydroquinolinone.

  • Subsequent reaction with 1-(2,3-dichlorophenyl)piperazine to produce aripiprazole .

The quality and purity of the 7-hydroxyquinolin-2(1H)-one intermediate directly influence the quality of the final pharmaceutical product.

Derivatives and Related Compounds

Research has expanded to include derivatives of 7-hydroxyquinolin-2(1H)-one, such as (R)-3-(2,2-dimethylcyclopropyl)-7-hydroxyquinolin-(1H)-one, which has been investigated for potential pharmaceutical applications. These derivatives leverage the core structure while introducing modifications to enhance specific pharmacological properties .

Structure-Activity Relationships

The structural features of 7-hydroxyquinolin-2(1H)-one contribute significantly to its reactivity and utility in pharmaceutical synthesis. The hydroxyl group at position 7 serves as a key functional handle for further modifications, particularly in alkylation reactions for producing aripiprazole and similar compounds.

Reactivity Profile

The lactam functionality (2(1H)-one) and the hydroxyl group present in the molecule exhibit distinctive reactivity patterns that are exploited in pharmaceutical synthesis:

  • The hydroxyl group readily undergoes alkylation reactions with appropriate alkyl halides.

  • The lactam nitrogen can participate in various transformations, including N-alkylation and acylation.

  • The aromatic system allows for electrophilic aromatic substitution reactions under appropriate conditions .

Structural Modifications

Various structural modifications of 7-hydroxyquinolin-2(1H)-one have been explored to develop compounds with enhanced properties or novel biological activities:

ModificationTarget PositionEffect
Alkylation7-OHCreates ether derivatives (e.g., for aripiprazole synthesis)
Ring substitutionVarious positions on quinoline ringModulates electronic properties and reactivity
N-functionalizationLactam nitrogenAffects solubility and pharmacokinetic profiles

These modifications emphasize the versatility of 7-hydroxyquinolin-2(1H)-one as a scaffold for developing pharmaceutically relevant compounds .

Current Research and Future Directions

Research on 7-hydroxyquinolin-2(1H)-one continues to evolve, with emphasis on developing more efficient synthesis methods and exploring novel applications.

Green Chemistry Approaches

Recent research has focused on developing environmentally friendly synthesis methods for 7-hydroxyquinolin-2(1H)-one, including:

  • The use of aqueous media to reduce organic solvent consumption.

  • Optimizing reagent stoichiometry to minimize waste.

  • Exploring catalytic approaches to reduce the amount of metal-containing reagents required .

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